molecular formula C23H27N3O B2972860 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol CAS No. 475086-75-0

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol

Cat. No.: B2972860
CAS No.: 475086-75-0
M. Wt: 361.489
InChI Key: PKBSUZWFQXNCSI-UHFFFAOYSA-N
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Description

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol is a chemical compound with the molecular formula C23H27N3O and a molecular weight of 361.49 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is characterized by the presence of diphenyl groups and an isopropylamino substituent.

Mechanism of Action

Target of Action

The primary target of 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol is the prostacyclin (PGI2) receptor , also known as the IP receptor . This receptor plays a crucial role in the regulation of vascular tone and platelet aggregation.

Mode of Action

This compound acts as an agonist at the IP receptor . This means it binds to the receptor and activates it, mimicking the action of the body’s natural prostacyclin.

Biochemical Pathways

Upon activation of the IP receptor, a series of biochemical reactions are triggered. These include the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell . The increase in cAMP levels then leads to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation.

Pharmacokinetics

It is known that the compound is orally available This suggests that it is well absorbed from the gastrointestinal tract and can reach systemic circulation

Result of Action

The activation of the IP receptor by this compound results in vasodilation and inhibition of platelet aggregation . These effects can be beneficial in conditions such as pulmonary arterial hypertension, where there is a need to decrease blood pressure in the pulmonary arteries.

Biochemical Analysis

Biochemical Properties

It is known to be involved in nucleophilic substitution reactions, which proceed selectively at the phosphorus atom . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.

Molecular Mechanism

It is known to be involved in nucleophilic substitution reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol typically involves the reaction of 5,6-diphenylpyrazine with isopropylamine and butanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both diphenyl and isopropylamino groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-18(2)26(15-9-10-16-27)21-17-24-22(19-11-5-3-6-12-19)23(25-21)20-13-7-4-8-14-20/h3-8,11-14,17-18,27H,9-10,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBSUZWFQXNCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCO)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475086-75-0
Record name 4-((5,6-Diphenyl-Pyrazin-2-yl)(isopropyl)amino)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

30 g of 2-chloro-5,6-diphenylpyrazine and 131.22 g of 4-(isopropylamino)-1-butanol were mixed and then heated with stirring at 190° C. for 10 hours. The reaction solution was air-cooled, poured into water, extracted with diethyl ether, dried over anhydrous magnesium sulfate and then concentrated. The residue was purified by silica gel column chromatography to obtain 22.96 g of the desired compound as a colorless crystal having a melting point of 102 to 103° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
131.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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